3-(3,4-dimethoxyphenyl)-11-[4-(methylsulfanyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
CAS No.:
Cat. No.: VC10286355
Molecular Formula: C28H28N2O3S
Molecular Weight: 472.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H28N2O3S |
|---|---|
| Molecular Weight | 472.6 g/mol |
| IUPAC Name | 9-(3,4-dimethoxyphenyl)-6-(4-methylsulfanylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
| Standard InChI | InChI=1S/C28H28N2O3S/c1-32-25-13-10-18(16-26(25)33-2)19-14-23-27(24(31)15-19)28(17-8-11-20(34-3)12-9-17)30-22-7-5-4-6-21(22)29-23/h4-13,16,19,28-30H,14-15H2,1-3H3 |
| Standard InChI Key | YTUDGGDPIZUYGU-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=C(C=C5)SC)C(=O)C2)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=C(C=C5)SC)C(=O)C2)OC |
Introduction
Synthesis and Characterization
The synthesis of such compounds typically involves cyclization reactions to form the diazepine ring system. Methods reported for similar compounds include:
-
Cyclocondensation reactions using aldehydes or ketones with amines or hydrazines.
-
Catalytic processes to introduce functional groups like methoxy or methylsulfanyl moieties.
Characterization techniques commonly employed include:
-
Mass Spectrometry (MS): For molecular weight confirmation.
-
Nuclear Magnetic Resonance (NMR): To elucidate the chemical environment of protons and carbons.
-
Infrared Spectroscopy (IR): To detect functional groups like carbonyls and methoxy groups.
Potential Applications
Compounds with similar structures have demonstrated diverse biological activities:
-
Pharmacological Activity:
-
Benzodiazepine derivatives are known for their sedative, anxiolytic, and anticonvulsant properties.
-
Substituents like methylsulfanyl and dimethoxyphenyl may enhance receptor binding affinity or bioavailability.
-
-
Cytotoxic Properties:
-
Other Biological Effects:
Table 1: Biological Activities of Related Compounds
Future Directions
Given its structural complexity and potential bioactivity:
-
Further in vitro and in vivo studies are necessary to evaluate pharmacological efficacy.
-
Optimization of synthesis methods could improve yields and scalability for pharmaceutical applications.
-
Exploration of structure-activity relationships (SAR) may identify modifications that enhance potency or selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume